N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg- exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg- exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e. it shows both acidic and basic properties .Scientific Research Applications
Thromboxane A2 Synthase Inhibition
N-imidazolyl derivatives of the naphthalene ring, closely related to the compound , have shown promising activity as inhibitors of thromboxane A2 synthase. This is particularly noteworthy in the development of compounds for treating conditions related to thromboxane A2 synthase activity, such as cardiovascular diseases (Cozzi et al., 1991).
Antibacterial Activity
Research has focused on developing new heterocyclic compounds containing a sulfonamido moiety, similar to the chemical structure , for use as antibacterial agents. This highlights the potential of such compounds in addressing various bacterial infections (Azab et al., 2013).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives, akin to the compound you're interested in, have been synthesized and evaluated for their inhibitory effect on human erythrocyte carbonic anhydrase isozymes. Such studies are crucial in the development of therapeutic agents for diseases where carbonic anhydrase activity plays a role (Büyükkıdan et al., 2017).
Synthesis and Biological Evaluation
Studies have focused on the synthesis and biological evaluation of derivatives of the chemical structure you mentioned, particularly in the context of cyclooxygenase-2 inhibitors. This research is pivotal in the development of drugs for conditions like inflammation and arthritis (Penning et al., 1997).
Anticancer Properties
Novel classes of heterocyclic compounds, including those similar to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been explored for their broad biological activities, especially anticancer properties. Such compounds have shown potential in the treatment of various cancers (Kciuk et al., 2022).
Mechanism of Action
Target of Action
The primary target of this compound is the mTOR (mammalian target of rapamycin) pathway . mTOR is a key regulator of cell growth and proliferation, and its dysregulation is implicated in various diseases, including cancer .
Mode of Action
The compound acts as an ATP-competitive inhibitor of mTOR . It binds to the ATP-binding site of mTOR, preventing ATP from binding and thus inhibiting the kinase activity of mTOR . This results in the suppression of the mTOR signaling pathway .
Biochemical Pathways
The inhibition of mTOR leads to a decrease in protein synthesis and cell proliferation, as mTOR is a central regulator of these processes . Specifically, the compound suppresses the phosphorylation of AKT and S6, two downstream targets of mTOR . This affects various biochemical pathways, including those involved in cell cycle progression, autophagy, and apoptosis .
Result of Action
The compound’s action results in G1-phase cell cycle arrest and a decrease in cell proliferation . In particular, it has shown significant anti-proliferative activity against non-small cell lung cancer A549 and H460 cell lines .
Future Directions
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-24(23,16-6-5-14-3-1-2-4-15(14)13-16)19-9-10-20-11-12-21-17(20)7-8-18-21/h5-8,11-13,19H,1-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMNGPPIUNJBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CN4C3=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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